7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C12H8ClN3 . It has a molecular weight of 229.67 g/mol . The InChI code for this compound is 1S/C12H8ClN3/c13-11-6-7-14-12-10(8-15-16(11)12)9-4-2-1-3-5-9/h1-8H .
Synthesis Analysis
While specific synthesis methods for 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine were not found, there are general methods for synthesizing pyrazolo[1,5-a]pyrimidines. For instance, a copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
The molecular structure of 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The canonical SMILES representation for this compound is C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)Cl .
Physical And Chemical Properties Analysis
7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine has a molecular weight of 229.66 g/mol . It has a topological polar surface area of 30.2 Ų and a complexity of 242 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .
Scientific Research Applications
Antifungal Agrochemicals
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential starting points for the development of improved antifungal agrochemicals .
Anticancer Activity
These compounds have been studied for their anticancer activity against various human cancer cell lines and have shown the ability to lead to cell death by apoptosis .
Antimicrobial Properties
Some pyrazolo[1,5-a]pyrimidine derivatives have exhibited potent antimicrobial activities against a range of bacteria, surpassing even tetracycline in some cases .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Future Directions
Pyrazolo[1,5-a]pyrimidines, including 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine, have attracted attention in medicinal chemistry and material science due to their significant properties . They are considered a privileged scaffold for combinatorial library design and drug discovery . Future research may focus on developing efficient synthesis pathways, studying their multiple applications, and designing drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-6-7-14-12-10(8-15-16(11)12)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECZKBJKMPISBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508180 | |
Record name | 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
77493-93-7 | |
Record name | 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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